molecular formula C₅H₈O₅ B1146870 (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one CAS No. 104196-15-8

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Cat. No. B1146870
CAS RN: 104196-15-8
M. Wt: 148.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Fructose, is a monosaccharide sugar with the molecular formula C6H12O6. It is commonly found in fruits, vegetables, and honey, and is an important source of energy for the human body.

Scientific Research Applications

Antitumor Activities

L-Lyxono-1,4-lactone derivatives have been studied for their potential antitumor activities. They are part of a broader class of natural and synthetic lactones that have shown a broad spectrum of biological uses, including anti-cancer properties. For instance, resorcylic acid lactones, which share a similar structure, have been identified for their potent inhibitory activity against key enzymes involved in cancer cell proliferation .

Drug Discovery and Synthesis

L-Lyxono-1,4-lactone serves as a chiral building block in drug synthesis. Its stereochemistry is particularly valuable in the synthesis of complex molecules with multiple chiral centers, which are often found in natural product-based drugs .

Synthesis of Surfactants and Polymers

Carbohydrate-based lactones like L-Lyxono-1,4-lactone are used in the synthesis of surfactants and polymers. These compounds can improve the properties of materials, such as increasing biodegradability or enhancing the interaction with biological systems .

C-Glycosyl Compound Synthesis

The lactone ring in L-Lyxono-1,4-lactone can be exploited to synthesize C-glycosyl compounds. These molecules have applications in medicinal chemistry, particularly as antiviral agents, due to their stability and bioactivity .

Development of Bioactive Natural Products

L-Lyxono-1,4-lactone is instrumental in the synthesis of bioactive natural products. Its incorporation into larger molecules can lead to the discovery of new natural products with potential therapeutic effects .

properties

IUPAC Name

(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-PZGQECOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the common synthetic approaches to L-Lyxono-1,4-lactone?

A1: L-Lyxono-1,4-lactone can be synthesized from various starting materials, utilizing stereoselective transformations. One approach involves using readily available 2,3-O-isopropylidene-D-erythrose and employing dihydroxylation, iodolactonisation, and epoxidation reactions. Another method involves converting D-ribono-1,4-lactone into L-Lyxono-1,4-lactone through a series of reactions.

Q2: Can you provide an example of a specific synthetic route to L-Lyxono-1,4-lactone described in the research?

A2: One study describes the synthesis of 4-thio-L-lyxono-1,4-lactone starting from D-ribono-1,4-lactone. This multi-step synthesis involves protection, oxidation, reduction, tosylation, and thiirane ring formation, ultimately leading to the target molecule.

Q3: The provided research mentions derivatives of L-Lyxono-1,4-lactone. What are some examples, and why are they important?

A3: Derivatives like 2,3-O-isopropylidene-L-lyxono-1,4-lactone and 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam are important as chiral synthons. For instance, 2,3-O-isopropylidene-L-lyxono-1,4-lactone serves as a key intermediate in the synthesis of 4-thio-L-lyxono-1,4-lactone. The structure of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam has been confirmed via X-ray crystallography, highlighting its potential use in synthesizing other chiral molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.